![molecular formula C15H20O4 B1206532 Coronopilin CAS No. 2571-81-5](/img/structure/B1206532.png)
Coronopilin
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Overview
Description
Coronopilin is a sesquiterpene lactone.
Scientific Research Applications
Anticancer Potential
Coronopilin, a sesquiterpene lactone isolated from Ambrosia arborescens, has demonstrated multiple anticancer effects in cell culture studies. Research indicates that coronopilin can inhibit cell proliferation, DNA biosynthesis, and the formation of cytoplasmic DNA-histone complexes in cancer cells. It has also been shown to interfere with key signaling pathways involved in cancer progression, such as the nuclear factor-κB (NF-κB) and signal transducer and activator of transcription-3 (STAT3) pathways, highlighting its potential as a candidate for anticancer drug discovery (Villagomez et al., 2013).
Anti-inflammatory Activity
Further research on sesquiterpene lactones from Ambrosia arborescens has revealed that coronopilin, alongside damsin, exhibits anti-inflammatory activity. This is achieved through the attenuation of pro-inflammatory cytokine and chemokine expression, such as IL-6 and MCP-1, in human dermal fibroblasts and keratinocytes. The study suggests that coronopilin modulates the NF-κB signaling pathway, offering a mechanism by which it might exert its anti-inflammatory effects. This positions coronopilin as a potentially useful agent for treating inflammatory conditions of the human skin (Svensson et al., 2018).
Novel Drug Derivatives
The exploration of coronopilin's applications has extended into the synthesis of novel derivatives with enhanced biological activities. A study focused on creating 1,2,3-triazole derivatives of coronopilin revealed compounds with significant anticancer activity against various human cancer cell lines. This research demonstrates the potential of coronopilin as a scaffold for developing new anticancer agents, highlighting its role in the design of molecules with improved therapeutic profiles (Khazir et al., 2014).
properties
CAS RN |
2571-81-5 |
---|---|
Product Name |
Coronopilin |
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(3aS,6S,6aR,9aS,9bR)-6a-hydroxy-6,9a-dimethyl-3-methylidene-4,5,6,7,8,9b-hexahydro-3aH-azuleno[8,7-b]furan-2,9-dione |
InChI |
InChI=1S/C15H20O4/c1-8-4-5-10-9(2)13(17)19-12(10)14(3)11(16)6-7-15(8,14)18/h8,10,12,18H,2,4-7H2,1,3H3/t8-,10-,12+,14-,15+/m0/s1 |
InChI Key |
GEUJJEYGSRWXPC-JISBIHODSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@H]([C@]3([C@]1(CCC3=O)O)C)OC(=O)C2=C |
SMILES |
CC1CCC2C(C3(C1(CCC3=O)O)C)OC(=O)C2=C |
Canonical SMILES |
CC1CCC2C(C3(C1(CCC3=O)O)C)OC(=O)C2=C |
synonyms |
coronopilin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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